molecular formula C27H27N3O3S B2911709 5-(4-(benzyloxy)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-25-0

5-(4-(benzyloxy)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2911709
CAS No.: 537044-25-0
M. Wt: 473.59
InChI Key: HBEXCRWPVQUGMR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline class, a scaffold renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Structurally, it features a tetracyclic core fused with a pyrimidine ring and substituted with a benzyloxy group at the 4-position of the phenyl ring, a methylthio group at position 2, and two methyl groups at position 6. These substituents influence its electronic, steric, and pharmacokinetic properties.

Synthetic routes for this class of compounds typically involve multicomponent reactions (MCRs) using dimedone, aldehydes, and 6-amino-1,3-dimethyluracil under acid or carbocationic catalysis (e.g., Trityl chloride) . The reaction proceeds via cyclocondensation, forming the tetrahydropyrimidoquinoline core. Modifications at positions 2, 5, and 8 are achieved using tailored reagents (e.g., thiourea for methylthio groups or benzyl halides for benzyloxy substituents) .

Properties

IUPAC Name

8,8-dimethyl-2-methylsulfanyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-27(2)13-19-22(20(31)14-27)21(23-24(28-19)29-26(34-3)30-25(23)32)17-9-11-18(12-10-17)33-15-16-7-5-4-6-8-16/h4-12,21H,13-15H2,1-3H3,(H2,28,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEXCRWPVQUGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-(benzyloxy)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the class of pyrimidoquinolines and exhibits a variety of biological activities that make it a candidate for further pharmacological exploration.

Structural Characteristics

The molecular formula of this compound is C27H27N3O3SC_{27}H_{27}N_{3}O_{3}S, with a molecular weight of approximately 473.6 g/mol. Its structure includes a tetrahydropyrimidoquinoline backbone characterized by fused pyrimidine and quinoline rings along with substituents like benzyloxy and methylthio groups. These modifications are believed to enhance its biological activity and pharmacological properties .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Pyrimidoquinolines have been reported to possess significant antitumor properties. The ability to inhibit tumor growth and induce apoptosis in cancer cells has been observed in several studies involving related compounds .
  • Antimicrobial Properties : Compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disrupting cellular processes or inhibiting enzyme activities critical for microbial survival .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This could be beneficial in treating conditions characterized by chronic inflammation .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific enzymes or receptors involved in critical biological pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as protein kinases and phosphatases which play crucial roles in cell signaling and proliferation .
  • DNA Interaction : Some derivatives have demonstrated the ability to intercalate into DNA or bind to specific DNA sequences, potentially leading to disruptions in replication and transcription processes essential for cancer cell proliferation .

Case Studies and Research Findings

A variety of studies have explored the biological activity of pyrimidoquinolines:

  • Antitumor Studies : In vitro assays demonstrated that certain derivatives exhibit IC50 values in the micromolar range against various cancer cell lines. For instance, a study showed that modifications at the benzyloxy position significantly enhanced cytotoxicity against breast cancer cells .
  • Antimicrobial Screening : A recent screening of novel pyrimidoquinoline derivatives found promising results against Gram-positive and Gram-negative bacteria. The compounds were evaluated using disk diffusion methods which indicated zones of inhibition comparable to standard antibiotics .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of related compounds. Results indicated significant reductions in inflammatory markers following treatment with pyrimidoquinoline derivatives in models of induced inflammation .

Scientific Research Applications

5-(4-(benzyloxy)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative with a complex structure, featuring a fused pyrimidine and quinoline ring system, a benzyloxy group, and a methylthio substituent. It has a molecular weight of 473.59.

Potential Applications

The unique structure of this compound suggests it may be useful in pharmaceuticals as a lead compound for drug development. Derivatives of this compound could be used as scaffolds for designing new therapeutic agents targeting various diseases, including antimicrobial therapy or cancer treatment.

Other pyrimidoquinoline derivatives exhibit a range of biological activities, as summarized in the table below:

Compound NameStructural FeaturesBiological Activity
4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolineAmino group substitutionAnticancer activity
2-Methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-oneMethyl substitutionAntimicrobial properties
3-Amino-4(3H)imino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolineImino group presencePotential anti-inflammatory effects

The various substituents on the pyrimidoquinoline scaffold can result in unique contributions to biological activity.

Interaction Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[4,5-b]quinoline derivatives exhibit structure-activity relationships (SARs) highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Pyrimido[4,5-b]quinoline Derivatives

Compound Name / ID (Reference) Substituents & Key Features Synthesis Method Biological Activity / Physicochemical Properties
Target Compound - 5-(4-Benzyloxyphenyl)
- 2-(Methylthio)
- 8,8-Dimethyl
MCR using dimedone, benzyloxy aldehyde, and 6-amino-1,3-dimethyluracil Predicted enhanced lipophilicity and kinase inhibition potential
5-(4-Chlorobenzyloxy)-3-methoxyphenyl derivative (Compound 2i, ) - 5-(4-Chlorobenzyloxy)-3-methoxyphenyl
- 1,3,8,8-Tetramethyl
Cyclocondensation with substituted aldehydes Anticancer activity (IC₅₀ < 10 μM in leukemia cell lines)
8,8-Dimethyl-5-(4-methylphenyl) derivative () - 5-(4-Methylphenyl)
- 8,8-Dimethyl
- Solvated with DMF
Solvent-assisted recrystallization Crystallographic stability due to DMF coordination
5-(4-Nitrobenzylthio) derivative () - 5-(4-Isopropylphenyl)
- 2-((4-Nitrobenzyl)thio)
Thioether formation via nucleophilic substitution High molecular weight (502.6 g/mol); potential protease inhibition
5-Phenyl-2-(methylthio) derivative () - 5-Phenyl
- 2-(Methylthio)
- 8,8-Dimethyl
Oxidative cyclization with H₂O₂ Moderate antimicrobial activity (MIC 32 μg/mL against S. aureus)

Key Observations :

Substituent Effects on Activity: Benzyloxy vs. Methylthio vs. Amino Groups: Methylthio derivatives (e.g., target compound) generally show improved solubility over amino-substituted analogs (e.g., 4-amino derivatives in ), but reduced hydrogen-bonding capacity may lower target affinity .

Synthetic Flexibility :

  • Carbocationic catalysts (e.g., Trityl chloride) enable efficient cyclization for the target compound , whereas DMF solvation stabilizes crystalline forms in the 4-methylphenyl derivative .

Physicochemical Properties :

  • The nitrobenzylthio derivative () has a higher molecular weight (502.6 g/mol) and logP compared to the target compound, suggesting reduced bioavailability despite potent activity.

Biological Relevance :

  • Methylthio and benzyloxy groups are associated with kinase inhibition, as seen in structurally related HDAC inhibitors (e.g., SAHA analogs in ). However, the target compound’s exact activity remains underexplored in the literature.

Table 2: Comparative Pharmacokinetic Predictions

Property Target Compound 5-(4-Chlorobenzyloxy) Derivative 5-(4-Nitrobenzylthio) Derivative
Molecular Weight (g/mol) 454.5 498.3 502.6
LogP (Predicted) 3.8 4.2 5.1
H-Bond Donors 0 1 0
H-Bond Acceptors 6 7 8
Solubility (mg/mL) 0.03 0.01 <0.01

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Answer:
The synthesis of polycyclic pyrimidoquinoline derivatives typically involves multi-step reactions. Key steps include cyclization, spiro-ring formation, and functional group modifications. For example, fused pyrimidoquinolines can be synthesized via condensation of substituted amines with diones under Lewis acid-surfactant catalysts (e.g., Fe(DS)₃) combined with ultrasound irradiation, achieving yields up to 72% . Optimization strategies:

  • Catalyst selection : Fe(DS)₃ enhances reaction efficiency by acting as both a Lewis acid and surfactant, improving interfacial interactions.
  • Sonication : Reduces reaction time (e.g., from 12h to 3h) and improves regioselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) minimize side reactions in Pd-catalyzed coupling steps .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Validation requires a combination of spectroscopic and analytical methods:

  • NMR : Analyze δ values for aromatic protons (e.g., δ 6.65–6.89 ppm for pyrimidoquinoline protons) and methylthio groups (δ 2.40–2.49 ppm) .
  • IR : Confirm carbonyl (1705 cm⁻¹) and methylthio (2962 cm⁻¹) stretches .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C 64.14% vs. 64.34% observed) .
  • Mass spectrometry : LC-MS (e.g., m/z 361.0 [M+H]⁺) ensures molecular weight consistency .

Advanced: How can computational modeling predict the environmental fate of this compound?

Answer:
Use the Project INCHEMBIOL framework to evaluate abiotic/biotic transformations and ecological risks:

  • Physicochemical properties : Calculate logP (lipophilicity) and pKa using software like EPI Suite to predict solubility and bioaccumulation .
  • Environmental partitioning : Model distribution in soil/water compartments using fugacity models (e.g., EQC Level III).
  • QSAR studies : Link structural motifs (e.g., methylthio groups) to persistence or toxicity endpoints .
  • Experimental validation : Combine lab-based degradation assays (e.g., hydrolysis under varying pH) with field studies .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation steps:

  • Purity verification : Use HPLC (≥95% purity) and quantify residual solvents via GC-MS .
  • Dose-response standardization : Normalize bioactivity data using EC₅₀ values across multiple cell lines (e.g., compare IC₅₀ in cancer vs. normal cells).
  • Mechanistic studies : Employ SPR (surface plasmon resonance) to validate target binding kinetics and rule off-target effects .
  • Meta-analysis : Apply statistical tools (e.g., Forest plots) to reconcile discrepancies in published datasets .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR)?

Answer:
Follow a QSAR-guided workflow :

  • Scaffold modification : Synthesize analogs with substitutions (e.g., replace benzyloxy with methoxy groups) and test bioactivity .
  • 3D pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bond acceptors (e.g., pyrimidine-dione moiety) .
  • In vitro profiling : Screen analogs for enzyme inhibition (e.g., kinase assays) and correlate with computational descriptors (e.g., Hammett σ values) .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to validate docking predictions .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:
Stability is influenced by functional groups:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the benzyloxy group.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methylthio group.
  • Temperature : Long-term storage at –20°C in inert atmospheres (argon) prevents oxidation .

Advanced: How can ecological risk assessments be integrated into preclinical studies?

Answer:
Adopt a split-plot experimental design :

  • Tier 1 (lab) : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .
  • Tier 2 (microcosm) : Evaluate chronic effects on soil microbiota (via ATP assays) and plant growth .
  • Tier 3 (field) : Monitor metabolite accumulation in agricultural systems using LC-MS/MS .
  • Risk quotients : Calculate PNEC (predicted no-effect concentration)/PEC (predicted environmental concentration) ratios .

Advanced: What methodologies address synthetic challenges in scaling up this compound?

Answer:
Optimize green chemistry principles :

  • Catalyst recycling : Recover Fe(DS)₃ via aqueous extraction (≥90% recovery) .
  • Flow chemistry : Implement continuous sonication reactors to maintain regioselectivity at scale.
  • Waste reduction : Replace column chromatography with crystallization (e.g., hexane/acetone gradients) .

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